REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[NH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][C:6]1=[O:15].[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.Cl>CN(C)C=O>[C:16]([C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[NH:5][C:6](=[O:15])[CH2:7][CH2:8]2)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3|
|
Name
|
45.3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min. at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after another 5 min.
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
Stirring at 70° C.
|
Type
|
WAIT
|
Details
|
was continued for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the whole was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with 2-propanol and 2,2'-oxybispropane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |